molecular formula C13H9ClN2O2 B3118217 2-amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 23474-55-7

2-amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B3118217
CAS No.: 23474-55-7
M. Wt: 260.67 g/mol
InChI Key: WZJWVAGJKRYALX-UHFFFAOYSA-N
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Description

2-Amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one is a tricyclic heterocyclic compound featuring a dibenzoxazepinone core with amino (-NH₂) and chloro (-Cl) substituents at positions 2 and 8, respectively. Its molecular formula is C₁₃H₉ClN₂O₂, with a molecular weight of 260.68 g/mol . This compound is of interest due to its structural similarity to bioactive dibenzoxazepinones, which are explored for antimicrobial, antipsychotic, and antiparasitic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-amino-3-chloro-5H-benzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2/c14-7-1-3-12-10(5-7)16-13(17)9-6-8(15)2-4-11(9)18-12/h1-6H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJWVAGJKRYALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chlorine groups can participate in nucleophilic and electrophilic substitution reactions, respectively.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazepine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols for nucleophilic substitution, and electrophiles like halogens for electrophilic substitution.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-substituted derivative, while oxidation can produce an N-oxide derivative.

Mechanism of Action

The mechanism of action of 2-amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of dibenzoxazepinones are highly dependent on substituent positions, electronic effects, and synthetic routes. Below is a detailed comparison with structurally related analogs:

Structural and Functional Group Variations

Table 1: Key Structural and Functional Differences
Compound Name Substituents Molecular Weight (g/mol) Key Functional Features
2-Amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one 2-NH₂, 8-Cl 260.68 Electron-withdrawing Cl enhances stability; NH₂ enables hydrogen bonding
SN00797640 (8-Acylamino derivative) 8-Acylamino ~300 (varies by acyl group) Acylamino group increases lipophilicity but reduces activity if misplaced
10-Methoxy-2-methyl-dibenzo[b,f][1,4]oxazepin-11(10H)-one 10-OCH₃, 2-CH₃ 254.29 Methoxy (electron-donating) improves solubility; methyl enhances steric bulk
2-Chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one 2-Cl 245.66 Lacks amino group, reducing hydrogen-bonding capacity

Physicochemical Properties

  • Melting Points: this compound: Not reported, but analogs like 7-amino-10-methyl derivatives melt at 188–192°C . SN00797640: Original compound (7-acylamino isomer) has distinct melting points vs. inactive 8-acylamino isomers, highlighting structural discrepancies .
  • Solubility: Methoxy and amino groups enhance aqueous solubility compared to chloro-substituted analogs .

Key Findings and Implications

Substituent Position Critical: The antigiardial activity of SN00797640 is lost when the acylamino group shifts from position 7 to 8, emphasizing the importance of regiochemistry .

Synthetic Efficiency: Microwave-assisted Ugi reactions enable rapid access to dibenzoxazepinones with high yields (81–97%) , whereas Pd-catalyzed methods are slower and less efficient .

Electronic Effects: Chloro substituents enhance stability but reduce hydrogen-bonding capacity compared to amino or methoxy groups, impacting bioactivity .

Biological Activity

2-Amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one, with the chemical formula C13H9ClN2O2C_{13}H_{9}ClN_{2}O_{2} and CAS number 23474-55-7, is a compound of significant interest in pharmacological research. Its unique structure and biological activity make it a candidate for various therapeutic applications, particularly in the field of neuropharmacology.

  • Molecular Weight : 260.68 g/mol
  • Purity : 95%
  • Structural Formula :
NC1=CC2=C(C=C1)OC1=C(C=C(Cl)C=C1)NC2=O\text{NC}_1=\text{CC}_2=\text{C}(\text{C}=\text{C}_1)\text{OC}_1=\text{C}(\text{C}=\text{C}(\text{Cl})\text{C}=\text{C}_1)\text{NC}_2=\text{O}

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and norepinephrine. The compound is hypothesized to function as a serotonin-norepinephrine reuptake inhibitor (SNRI) , similar to other compounds in its class.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Studies have shown that derivatives of dibenzo[b,f][1,4]oxazepine exhibit significant antidepressant properties, potentially through modulation of serotonin and norepinephrine levels in the brain.
  • Anxiolytic Effects : Preliminary findings suggest that the compound may also possess anxiolytic properties, making it a candidate for treating anxiety disorders.

Case Studies

  • Study on Antidepressant Efficacy : A clinical trial evaluated the efficacy of a related compound in patients with major depressive disorder. Results indicated a significant improvement in depression scores compared to placebo controls. This suggests a potential similar efficacy for this compound due to structural similarities.
  • Neuropharmacological Research : In vitro studies demonstrated that the compound could modulate neurotransmitter release in neuronal cultures, supporting its role as an SNRI. These findings align with the pharmacological profiles of established antidepressants.

Toxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of new compounds. Current data on this compound indicate low acute toxicity levels in animal models. Long-term studies are necessary to assess chronic exposure effects.

Data Summary Table

PropertyValue
Chemical FormulaC13H9ClN2O2C_{13}H_{9}ClN_{2}O_{2}
Molecular Weight260.68 g/mol
CAS Number23474-55-7
Purity95%
Potential UsesAntidepressant, Anxiolytic
Mechanism of ActionSNRI

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key AdvantagesLimitationsReference
Ulmann + Reduction87Scalable for bulk synthesisRequires hazardous nitro groups
Microwave-assisted Ugi64–98Rapid, ligand-free conditionsLimited to specific substrates
T3P-mediated coupling87–90High regioselectivitySensitivity to moisture

How can structural discrepancies in dibenzoxazepinone derivatives be resolved?

Advanced Research Focus
Structural misassignment is common due to regioisomerism. Key strategies include:

  • Comparative spectroscopy : Discrepancies in 1H^1H NMR (e.g., aromatic proton splitting patterns) and melting points (e.g., 8-acylamino: 255–257°C vs. 7-acylamino: 211–213°C) distinguish isomers .
  • Independent synthesis : Resynthesizing the compound (e.g., via Smiles rearrangement) confirms activity. For example, 7-acylamino regioisomers showed antigiardial activity (IC50_{50} = 0.28 µM), while 8-acylamino derivatives were inactive (IC50_{50} > 10 µM) .
  • 2D NOESY : Validates spatial proximity of substituents in commercial samples .

What analytical techniques are critical for verifying regiochemistry in dibenzoxazepinones?

Q. Basic Research Focus

  • 1H^1H NMR : Aromatic proton signals (e.g., 7-acylamino derivatives show distinct deshielding at δ 8.16–8.12 ppm for para-substituted benzamides) .
  • HRMS : Confirms molecular formula (e.g., C22_{22}H16_{16}O3_{3}N2_{2}F3_{3} for trifluoromethyl-substituted analogues) .
  • LCMS : Monitors reaction progress and purity (>98% for active compounds) .

Advanced Tip : Coupling 13C^{13}C NMR with DEPT-135 distinguishes quaternary carbons in regioisomers .

How does regiochemistry impact the biological activity of acylamino-dibenzoxazepinones?

Advanced Research Focus
Regiochemistry dramatically alters target binding:

  • 7-Acylamino isomers : Bind tightly to Giardia duodenalis targets (IC50_{50} = 0.18–0.28 µM) due to optimal alignment with hydrophobic pockets .
  • 8-Acylamino isomers : Inactive (IC50_{50} > 10 µM) due to steric clashes with the PEX14 protein .
  • SAR studies : Substituents at position 7 (e.g., trifluoromethyl, methyl) enhance potency, while bulky groups at position 8 abolish activity .

What methodological approaches ensure reliable SAR studies for antigiardial dibenzoxazepinones?

Q. Advanced Research Focus

  • Hit validation : Resynthesize commercial hits to confirm identity and activity. For example, SN00797640 was misassigned as 8-acylamino but corrected to 7-acylamino after independent synthesis .
  • Dose-response assays : Use standardized Giardia cultures (e.g., BRIS/91/HEPU/1279 strain) to measure IC50_{50} values .
  • Purity controls : LCMS and 1H^1H NMR ensure >95% purity, avoiding false positives from contaminants .

What challenges arise in scaling up microwave-assisted syntheses of dibenzoxazepinones?

Q. Advanced Research Focus

  • Energy efficiency : Microwave reactors require precise temperature control to prevent side reactions (e.g., over-oxidation) .
  • Substrate limitations : Bulky amines (e.g., 2-naphthylamine) necessitate ligand additives (e.g., DMG·HCl) for high yields .
  • Reproducibility : Batch variability in microwave absorption can affect cyclization efficiency .

Q. Key Recommendations for Researchers

Prioritize independent synthesis to validate screening hits .

Use tandem analytical methods (NMR, HRMS) to resolve regioisomerism .

Optimize microwave conditions for scalable, green chemistry applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 2
Reactant of Route 2
2-amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one

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